Cupric chlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals.

Applications De Recherche Scientifique

Energetic Materials and Initiation Systems

One of the most promising applications of cupric chlorate lies in the development of energetic materials. Recent studies have demonstrated that copper(II) chlorate complexes can serve as effective initiators for explosives like PETN (Pentaerythritol tetranitrate). These complexes exhibit manageable sensitivities and can be tailored for specific initiation capabilities through the selection of nitrogen-rich ligands.

Case Study: Laser Ignition Systems

Research conducted by Stierstorfer et al. revealed that specific copper(II) chlorate complexes could initiate PETN effectively while maintaining thermal stability. The study utilized techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and differential thermal analysis (DTA) to characterize these compounds and assess their performance in laser ignition tests . The findings suggest that this compound could play a crucial role in modern ignition systems due to its favorable sensitivity and environmental friendliness compared to similar compounds like perchlorates.

Catalysis in Organic Synthesis

This compound has also found applications as a catalyst in organic synthesis. It facilitates various reactions, including the chlorination of aromatic hydrocarbons and the oxidation of phenols. The compound is particularly useful in:

- Chlorination Reactions : this compound can promote the chlorination of carbonyl compounds in polar solvents, enhancing reaction efficiency.

- Oxidative Dimerization : It can oxidize phenols to produce quinones or coupled products, which are valuable intermediates in organic synthesis .

Hydrometallurgical Processes

In hydrometallurgy, this compound serves as an oxidizing agent for extracting copper and zinc from sulfide ores. This application is particularly relevant under mild acidic conditions, which improves the efficiency of metal recovery processes while minimizing environmental impact . The use of chlorates in this context highlights their potential for sustainable mining practices.

Environmental Applications

This compound is being studied for its role in water treatment processes. It has been noted that chlorate can form during disinfection processes, raising concerns about regulatory limits due to its potential toxicity. Ongoing research aims to understand and mitigate these effects while optimizing water disinfection methods .

Toxicity and Safety Considerations

While this compound has numerous applications, safety remains a critical concern. The compound can cause irritation upon contact with skin or mucous membranes and may be toxic if ingested . Therefore, handling protocols must be established to ensure safety during its use in laboratory and industrial settings.

Summary Table of Applications

Analyse Des Réactions Chimiques

Thermal Decomposition

Cupric chlorate decomposes upon heating, producing chlorine (Cl2), oxygen (O2), chlorine dioxide (ClO2), and copper(II) oxide (CuO):

2Cu ClO3 2Δ2CuO+Cl2+3O2+2ClO2

This exothermic reaction begins at 73°C and leaves a green residue of basic copper salts . Decomposition pathways vary with temperature:

-

At 100–140°C , partial decomposition yields CuCl2 and O2, but Cl2 evolution dominates at higher temperatures .

Metathesis Reaction

Reacting copper sulfate (CuSO4) with barium chlorate (Ba(ClO3)2):

CuSO4+Ba ClO3 2→Cu ClO3 2+BaSO4↓

The filtrate is cooled under vacuum to crystallize blue tetrahydrate crystals (Cu(ClO3)2·4H2O) .

Direct Neutralization

Dissolving copper(II) hydroxide or oxide in chloric acid:

Cu OH 2+2HClO3→Cu ClO3 2+2H2O

Chloric acid is prepared by reacting oxalic acid (H2C2O4) with potassium chlorate .

Reducing Agents

This compound reacts violently with sulfur and organic compounds. For example, oxalic acid reduces it to ClO2:

2HClO3+H2C2O4→2ClO2+2CO2+2H2O

This reaction is sensitive to stoichiometry; excess oxalic acid accelerates gas evolution .

Ammonia Complexation

In aqueous ammonia, this compound forms tetraamminecopper(II) chlorate (Cu(NH3)4(ClO3)2), known as Chertier’s copper , which is explosive and hygroscopic .

Hydrolysis

In neutral or alkaline solutions, partial hydrolysis occurs:

Cu ClO3 2+H2O→Cu OH ClO3+HClO3

This instability limits its use in aqueous systems .

Structural and Solubility Data

-

Crystal Structure : Tetrahydrate form (Cu(ClO3)2·4H2O) has an orthorhombic lattice with Jahn-Teller-distorted octahedral Cu2+ centers .

-

Solubility : Extremely soluble in water (1,220 g/L at 25°C) .

Comparative Reaction Table

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Thermal decomposition | Heat | CuO, Cl2, O2, ClO2 | >73°C |

| Reduction | H2C2O4 | ClO2, CO2, H2O | Acidic, room temp |

| Complexation | NH3 | Cu(NH3)4(ClO3)2 | Aqueous, alkaline |

Propriétés

Numéro CAS |

14721-21-2 |

|---|---|

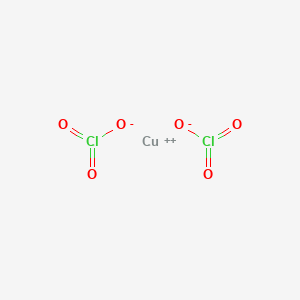

Formule moléculaire |

Cl2CuO6 |

Poids moléculaire |

230.45 g/mol |

Nom IUPAC |

copper;dichlorate |

InChI |

InChI=1S/2ClHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

Clé InChI |

IJCCOEGCVILSMZ-UHFFFAOYSA-L |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

SMILES canonique |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

Key on ui other cas no. |

14721-21-2 26506-47-8 |

Description physique |

Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.